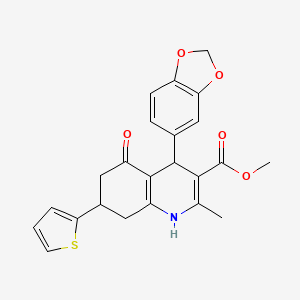![molecular formula C21H23N3O B11650723 11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[b,e][1,4]diazepin family, which is characterized by a fused ring system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable benzaldehyde derivative with a diamine to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepin core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-dimethylamino-phenyl)-3-phenyl-2,3,4,5,10,11-6H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Compared to similar compounds, 11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of the dimethylamino group
Propriétés
Formule moléculaire |
C21H23N3O |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H23N3O/c1-24(2)15-12-10-14(11-13-15)21-20-18(8-5-9-19(20)25)22-16-6-3-4-7-17(16)23-21/h3-4,6-7,10-13,21-23H,5,8-9H2,1-2H3 |
Clé InChI |
SPFWZALESYYYBI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11650644.png)

![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11650650.png)
![N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11650661.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650663.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)
![[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11650680.png)

![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11650707.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
